Cas no 476626-84-3 (N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide)

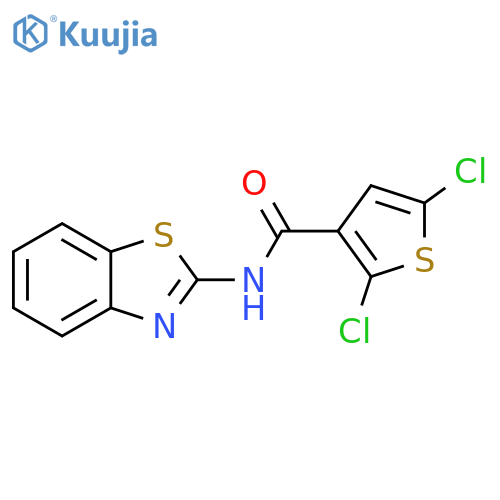

476626-84-3 structure

商品名:N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenecarboxamide, N-2-benzothiazolyl-2,5-dichloro-

- SR-01000008710

- Oprea1_051524

- CCG-298269

- F0715-0149

- IFLab1_003225

- HMS1421C13

- N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

- 476626-84-3

- AKOS024598148

- SR-01000008710-1

- N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

-

- インチ: 1S/C12H6Cl2N2OS2/c13-9-5-6(10(14)19-9)11(17)16-12-15-7-3-1-2-4-8(7)18-12/h1-5H,(H,15,16,17)

- InChIKey: WCEMJZOJKAFWHQ-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)SC(Cl)=CC=1C(NC1=NC2=CC=CC=C2S1)=O

計算された属性

- せいみつぶんしりょう: 327.9298606g/mol

- どういたいしつりょう: 327.9298606g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98.5Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

じっけんとくせい

- 密度みつど: 1.658±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.36±0.70(Predicted)

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0715-0149-15mg |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0715-0149-100mg |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0715-0149-10μmol |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0715-0149-5mg |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0715-0149-10mg |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0715-0149-1mg |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0715-0149-4mg |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0715-0149-20μmol |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0715-0149-20mg |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0715-0149-2mg |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide |

476626-84-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

476626-84-3 (N-(1,3-benzothiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量